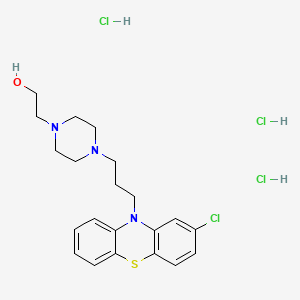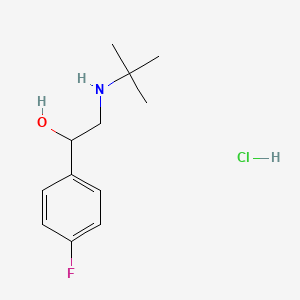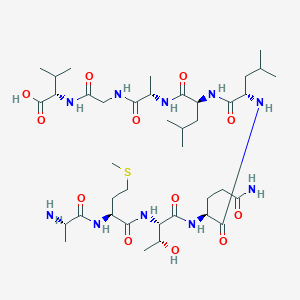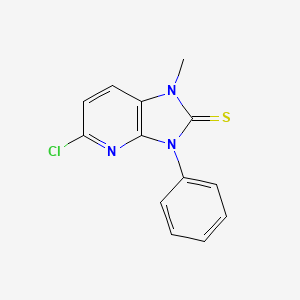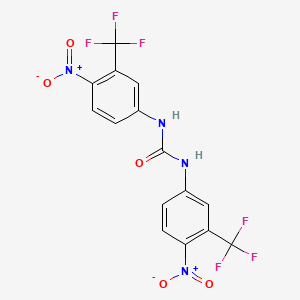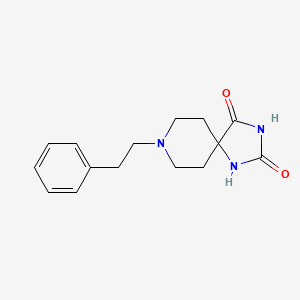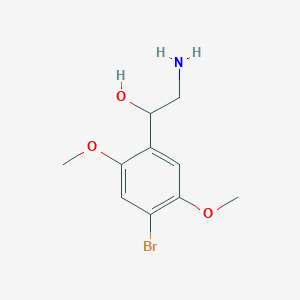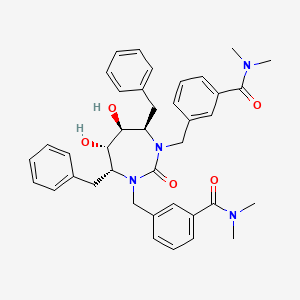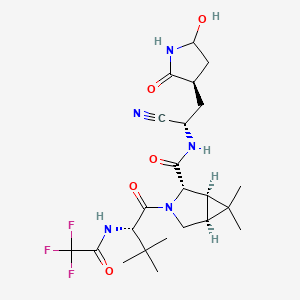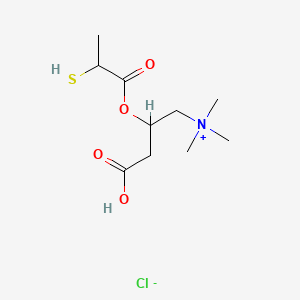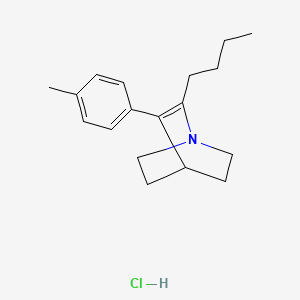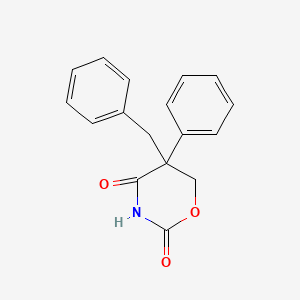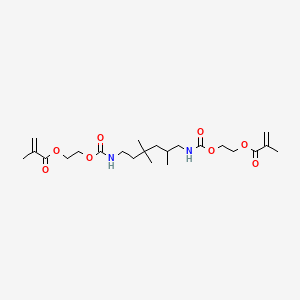
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate is a versatile chemical compound with the molecular formula C23H38N2O8 and a molecular weight of 470.55642 g/mol . It is known for its unique structure, which includes multiple bonds, ester groups, and carbamate groups . This compound finds applications in various fields, including polymer synthesis, coatings, adhesives, and biomedical engineering.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate involves the reaction of 2-methacryloxyethyl groups with 2,4,4-trimethylhexamethylenedicarbamate. The reaction typically requires specific conditions, including controlled temperature and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers.
Coatings and Adhesives: The compound is utilized in the formulation of coatings and adhesives due to its excellent binding properties.
Biomedical Engineering: It finds applications in biomedical engineering, particularly in the development of biocompatible materials.
Mecanismo De Acción
The mechanism of action of Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate include:
- 1,6-bis(2-methacryloyl-oxyethoxycarbonylamino)-2,4,4-trimethylhexane
- 7,9,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bis(2-methylacrylate)
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
74389-53-0 |
|---|---|
Fórmula molecular |
C23H38N2O8 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
2-[[3,3,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-23(6,7)14-18(5)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29) |
Clave InChI |
VCUNKEUDSCZBQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)CCNC(=O)OCCOC(=O)C(=C)C)CNC(=O)OCCOC(=O)C(=C)C |
Números CAS relacionados |
1654738-14-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


